SRT2183 - 1001908-89-9

SRT2183

Catalog Number: EVT-284737
CAS Number: 1001908-89-9
Molecular Formula: C27H24N4O2S
Molecular Weight: 468.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
SRT2183 is a Sirt1 activator, currently being developed by Sirtris Pharmaceuticals. SRT2183 has similar activity in the body to another SIRT1 activator SRT1720 , but is closer in potency to resveratrol. In animal studies it was found to improve insulin sensitivity and lower plasma glucose levels in fat, muscle and liver tissue, and increased mitochondrial and metabolic function. However, the claim that SRT2183 is a SIRT1 activator has been questioned and further defended.
Molecular Structure Analysis

The mechanism of action of SRT2183 remains an area of ongoing investigation and debate. While initially proposed as a direct activator of SIRT1, subsequent research has challenged this claim. [, , , , ]

Initial Proposal:

SRT2183 was initially proposed to function as a direct activator of SIRT1, enhancing its deacetylase activity. [] This activation was thought to contribute to its observed biological effects, such as improved metabolic function in rodent models. []

Mechanism of Action

Several studies have disputed the direct activation of SIRT1 by SRT2183, suggesting that it may not directly interact with or activate the enzyme. [, , , , ] These studies highlight the possibility of alternative mechanisms, such as:

  • Inhibition of p300 histone acetyltransferase activity: SRT2183 has been shown to inhibit p300 histone acetyltransferase activity in vitro, which could explain its effects on protein acetylation levels observed in some studies. []
  • Interaction with fluorophore-containing substrates: Studies suggest that SRT2183 interacts with fluorophore-containing peptide substrates used in some SIRT1 activity assays, potentially leading to false-positive activation results. []
  • Off-target effects: SRT2183 has been reported to exhibit off-target activities against various receptors, enzymes, transporters, and ion channels, suggesting its biological effects may be mediated through interactions with multiple targets. []
Applications

Cancer Research:

  • Ovarian Cancer: Studies suggest SRT2183 inhibits the growth of ovarian cancer cells by inducing autophagy and apoptosis. [] It increases the levels of pro-apoptotic proteins (BAX, cleaved-caspase 3, cleaved-PARP), enhances autophagy markers (LC3II, degradation of p62/SQSTM1), and modulates AKT/mTOR/70s6k and MAPK signaling pathways. []
  • Acute Lymphoblastic Leukemia: Research indicates that SRT2183, alone or in combination with HDAC inhibitors like LBH589, exhibits anti-leukemic activity by inducing growth arrest and apoptosis in acute lymphoblastic leukemia cell lines. [] This effect might be mediated through the upregulation of DNA damage response genes (e.g., GADD45A, GADD45G) and modulation of c-Myc, H2A.X phosphorylation, and p53 acetylation. []
  • Glioma: Studies show SRT2183 suppresses glioma cell growth potentially through the activation of the endoplasmic reticulum stress pathway. [, ]
  • Colon Cancer: Research suggests that SRT2183, potentially through its modulation of Sirt1, reduces cell proliferation and enhances apoptosis in colon cancer cells. []

Metabolic Disorders:

  • Type 2 Diabetes: Computational studies using molecular docking and dynamics simulations propose SRT2183 as a potential inhibitor of dipeptidyl peptidase 4 (DPP4), an enzyme targeted for the treatment of type 2 diabetes. [] This computational evidence suggests SRT2183 might bind to the active site of DPP4, but further experimental validation is required. []

Inflammatory Diseases:

  • Rheumatoid Arthritis: Research in a mouse model of rheumatoid arthritis suggests that SRT2183 administration can modulate neutrophil activity and potentially impact disease outcomes. [] While both SRT2183 and a Sirt1 inhibitor (EX527) improved clinical scores, SRT2183 uniquely upregulated IL-1β in neutrophils, indicating a potentially distinct mechanism of action. []

Renal Injury:

  • Oxidative Stress Protection: Studies in mice indicate that SRT2183 protects renal medullary interstitial cells from oxidative injury. [] This protective effect is linked to the upregulation of COX2 expression and attenuation of apoptosis and fibrosis in a unilateral ureteral obstruction model. []

Neuroprotection:

  • Cerebral Ischemia: Research in a mouse model of cerebral ischemia suggests that SRT2183, potentially through SIRT1 activation, can reduce ischemic neuronal damage by promoting mitochondrial biogenesis and reducing reactive oxygen species. []

Relevance: SRT1720 is structurally related to SRT2183 and was often investigated alongside SRT2183 in the context of SIRT1 activation and potential therapeutic applications. [, , ] While both compounds were initially proposed as direct SIRT1 activators, their mechanisms of action are now considered more complex and likely involve SIRT1-independent pathways. []

SRT1460

Compound Description: SRT1460 is a synthetic compound structurally similar to SRT1720 and SRT2183. It was also investigated as a potential SIRT1 activator but, similar to the other two compounds, its direct activation of SIRT1 has been questioned. []

Resveratrol

Compound Description: Resveratrol is a naturally occurring polyphenol found in grapes and red wine, known for its potential health benefits, including antioxidant and anti-inflammatory effects. [, ] It was initially identified as a SIRT1 activator, but its direct activation of the enzyme has been questioned, particularly at physiologically relevant concentrations. []

Metformin

Compound Description: Metformin is a widely prescribed antidiabetic drug that improves insulin sensitivity and reduces hepatic glucose production. [] It has been shown to activate AMPK and SIRT1, leading to beneficial metabolic effects. []

EX-527

Compound Description: EX-527 is a potent and selective inhibitor of Sirt1. It has been used in research to investigate the specific roles of Sirt1 in various cellular processes. []

Relevance: EX-527 serves as a pharmacological tool to contrast the effects of SRT2183. [] By comparing the effects of SRT2183 (a purported Sirt1 activator) with EX-527 (a Sirt1 inhibitor), researchers can dissect the involvement of Sirt1 in the observed biological responses. This approach helps to determine whether SRT2183 exerts its effects through Sirt1 activation or through alternative mechanisms.

Properties

CAS Number

1001908-89-9

Product Name

(R)-N-(2-(3-((3-hydroxypyrrolidin-1-yl)methyl)imidazo[2,1-b]thiazol-6-yl)phenyl)-2-naphthamide

IUPAC Name

N-[2-[3-[[(3R)-3-hydroxypyrrolidin-1-yl]methyl]imidazo[2,1-b][1,3]thiazol-6-yl]phenyl]naphthalene-2-carboxamide

Molecular Formula

C27H24N4O2S

Molecular Weight

468.6 g/mol

InChI

InChI=1S/C27H24N4O2S/c32-22-11-12-30(15-22)14-21-17-34-27-29-25(16-31(21)27)23-7-3-4-8-24(23)28-26(33)20-10-9-18-5-1-2-6-19(18)13-20/h1-10,13,16-17,22,32H,11-12,14-15H2,(H,28,33)/t22-/m1/s1

InChI Key

MUFSINOSQBMSLE-JOCHJYFZSA-N

SMILES

C1CN(CC1O)CC2=CSC3=NC(=CN23)C4=CC=CC=C4NC(=O)C5=CC6=CC=CC=C6C=C5

Solubility

Soluble in DMSO, not in water

Synonyms

SRT2183; SRT 2183; SRT-2183.

Canonical SMILES

C1CN(CC1O)CC2=CSC3=NC(=CN23)C4=CC=CC=C4NC(=O)C5=CC6=CC=CC=C6C=C5

Isomeric SMILES

C1CN(C[C@@H]1O)CC2=CSC3=NC(=CN23)C4=CC=CC=C4NC(=O)C5=CC6=CC=CC=C6C=C5

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.